molecular formula C4H10ClNO B8524243 5-Methylisoxazolidine hydrochloride CAS No. 87757-25-3

5-Methylisoxazolidine hydrochloride

Cat. No.: B8524243
CAS No.: 87757-25-3
M. Wt: 123.58 g/mol
InChI Key: QZMINFUFZRKNCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylisoxazolidine hydrochloride is a versatile chemical scaffold of significant interest in medicinal chemistry and peptide research. The oxazolidine ring is a key structural feature in pseudoproline derivatives, which are widely used to control peptide conformation and improve the efficiency of peptide synthesis . These derivatives are instrumental in preventing chain aggregation and mitigating side reactions, such as aspartimide formation, during solid-phase peptide synthesis (SPPS) . The structural motif of substituted isoxazolidines and oxazolidines is also explored in the development of novel pharmacologically active compounds, serving as a constrained building block to modulate the properties of drug candidates . As a high-purity building block, this compound provides researchers with a valuable tool for constructing complex molecules and exploring new chemical spaces. This compound is For Research Use Only. Not for human use.

Properties

CAS No.

87757-25-3

Molecular Formula

C4H10ClNO

Molecular Weight

123.58 g/mol

IUPAC Name

5-methyl-1,2-oxazolidine;hydrochloride

InChI

InChI=1S/C4H9NO.ClH/c1-4-2-3-5-6-4;/h4-5H,2-3H2,1H3;1H

InChI Key

QZMINFUFZRKNCG-UHFFFAOYSA-N

Canonical SMILES

CC1CCNO1.Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Structural Features Applications Safety/Handling Precautions
5-Methylisoxazolidine hydrochloride 10557-85-4* C₅H₁₀ClNO Isoxazolidine ring with methyl substituent Pharmaceutical intermediate Standard HCl precautions
(3-Methylisoxazol-5-yl)methanamine hydrochloride 1050590-34-5 C₅H₉ClN₂O Isoxazole ring with methyl and aminomethyl Unspecified (likely synthetic intermediate) Similar to hydrochloride salts
5-Methylisoxazole-3-carboxaldehyde 62254-74-4 C₅H₅NO₂ Isoxazole ring with aldehyde functional group Organic synthesis Reactivity of aldehyde group

Notes:

  • This compound differs from isoxazole derivatives by its saturated ring (isoxazolidine vs. isoxazole), which may influence metabolic stability and bioavailability .
  • The aldehyde analog lacks the hydrochloride salt, reducing its polarity and altering reactivity in synthetic pathways.

Functional Hydrochloride Salts in Pharmaceuticals

Table 2: Comparative Pharmaceutical Hydrochlorides

Compound Name CAS Number Molecular Formula Therapeutic Use Key Structural Differences
Meclofenoxate Hydrochloride 3685-84-5 C₁₂H₁₆ClNO₃ CNS stimulant (nootropic) Phenoxyacetate ester with dimethylamino group
Hydrastinine Hydrochloride - C₁₁H₁₃NO₃·HCl Vasoconstrictor (historical) Isoquinoline backbone with dioxolo group
This compound 10557-85-4* C₅H₁₀ClNO Probable CNS intermediate Simpler isoxazolidine core

Key Findings :

  • Hydrastinine Hydrochloride highlights the historical use of hydrochloride salts in alkaloid-derived therapeutics, contrasting with modern synthetic intermediates like 5-methylisoxazolidine .

Research and Analytical Considerations

  • Chromatographic Methods : While the provided evidence details RP-HPLC validation for amitriptyline and gabapentin , analogous methods could be adapted for this compound, emphasizing the need for method optimization due to structural differences.

  • Stability Data : Hydrochloride salts like meclozine dihydrochloride (CAS 1104-22-9) show variable stability under storage, suggesting that 5-methylisoxazolidine may require controlled conditions (e.g., low humidity) .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 5-methylisoxazolidine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : A common synthesis route involves the reaction of hydroxylamine hydrochloride with o-chlorobenzaldehyde under alkaline conditions to form an oxime intermediate, followed by chlorination and cyclization with ethyl acetoacetate. Optimization should focus on controlling pH (alkaline conditions for oxime formation) and temperature (e.g., 60–80°C during cyclization) to maximize yield . Purity can be improved via recrystallization in ethanol or methanol.

Q. How should researchers handle this compound to ensure safety and stability during experiments?

  • Methodological Answer : Use nitrile gloves (tested per EN 374 standards) and safety goggles to prevent skin/eye contact. Store in a cool, dry environment (<25°C) in airtight containers to avoid hydrolysis. Ventilation systems (e.g., fume hoods) are critical during weighing and dissolution due to potential dust formation . Monitor stability via periodic HPLC analysis to detect degradation products .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 230–260 nm) is recommended for purity assessment. Structural confirmation can be achieved via 1^1H NMR (e.g., singlet peaks for methyl groups at δ 1.2–1.5 ppm) and FT-IR (C-N stretch at ~1250 cm1^{-1}). For quantification, prepare calibration curves using a reference standard dissolved in deionized water .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies show degradation accelerates in acidic (pH < 3) or highly alkaline (pH > 10) conditions. For aqueous solutions, maintain pH 6–8 using phosphate buffers. Conduct accelerated stability testing at 40°C/75% relative humidity for 4 weeks to predict shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity or solvent effects). Replicate studies using standardized protocols (e.g., NIH/3T3 cells for cytotoxicity) and validate results via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition). Cross-reference with structural analogs (e.g., 5-amino-3-methylisothiazole derivatives) to identify structure-activity relationships .

Q. What degradation pathways are observed in this compound under thermal stress?

  • Methodological Answer : Thermal gravimetric analysis (TGA) reveals decomposition above 150°C, forming methylamine and isoxazole byproducts. Use LC-MS to identify degradation intermediates. For long-term storage, avoid temperatures >30°C and incorporate antioxidants like BHT (0.01% w/w) to suppress oxidative degradation .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic routes?

  • Methodological Answer : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states during cyclization or nucleophilic substitution. Compare activation energies of proposed pathways to prioritize experimental trials. Validate predictions using kinetic studies (e.g., monitoring reaction progress via in-situ IR) .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies involving this compound?

  • Methodological Answer : Implement strict quality control:

  • Purity : Require ≥98% purity (HPLC) with residual solvent analysis (GC-MS).
  • Crystallinity : Use XRPD to confirm consistent polymorphic forms.
  • Bioassays : Include internal controls (e.g., reference inhibitors) and normalize data to account for plate-to-plate variability .

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